Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys

Description

Systematic Nomenclature and Isoform Classification

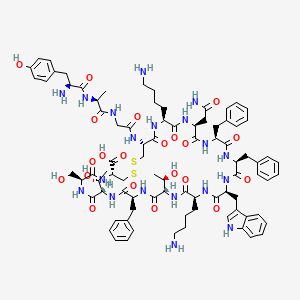

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being Tyrosine-Alanine-Glycine-Cysteine-Lysine-Asparagine-Phenylalanine-Phenylalanine-Tryptophan-Lysine-Threonine-Phenylalanine-Threonine-Serine-Cysteine. The Chemical Abstracts Service registry number is 58100-03-1, providing a unique identifier for this specific molecular entity. The molecular formula is established as C₈₅H₁₁₃N₁₉O₂₁S₂, with a precise molecular weight of 1801.05 daltons.

This peptide belongs to the somatostatin analog classification, specifically categorized as a tyrosinated derivative of the fourteen-amino acid somatostatin isoform. The compound is systematically named as H-Tyrosine-Alanine-Glycine-Cysteine-Lysine-Asparagine-Phenylalanine-Phenylalanine-Tryptophan-Lysine-Threonine-Phenylalanine-Threonine-Serine-Cysteine-OH with a disulfide bridge connecting the cysteine residues at positions 4 and 15. Alternative nomenclature includes [Tyrosine⁰]-Somatostatin and Tyrosine-Somatostatin-14, reflecting its relationship to the parent somatostatin-14 structure.

The isoform classification distinguishes this compound from other somatostatin variants, including the native somatostatin-14 sequence and the extended somatostatin-28 form. The addition of the amino-terminal tyrosine residue creates a fifteen-amino acid peptide that maintains the characteristic cyclic structure through the conserved disulfide bridge while introducing novel chemical properties through the aromatic tyrosine side chain.

Primary Sequence Analysis: Position-Specific Residue Functionality

The primary sequence of Tyrosine-Somatostatin-14 exhibits specific positional characteristics that determine its biochemical properties and structural stability. The amino-terminal tyrosine residue at position 1 introduces a phenolic hydroxyl group that significantly influences the peptide's chemical reactivity and potential for post-translational modifications. This tyrosine addition extends the original somatostatin-14 sequence by one residue, shifting all subsequent positions by one in the numbering system.

Position-specific analysis reveals critical functional domains within the peptide structure. The conserved tryptophan-lysine motif, located at positions 9 and 10 in this extended sequence, represents the most crucial element for biological activity and receptor recognition. This dipeptide motif is absolutely conserved among all somatostatin receptor-binding ligands and serves as the primary pharmacophore for receptor interaction. The tryptophan residue provides essential hydrophobic contacts, while the lysine contributes critical electrostatic interactions with receptor binding sites.

The phenylalanine residues at positions 7 and 8 create a hydrophobic cluster that contributes to the peptide's structural stability and receptor binding specificity. These aromatic residues participate in π-π stacking interactions both intramolecularly and with receptor binding pockets, influencing the overall binding affinity and selectivity profile. The positioning of these phenylalanine residues relative to the tryptophan-lysine motif creates an optimal spatial arrangement for receptor recognition.

The cysteine residues at positions 4 and 15 form the critical disulfide bridge that maintains the cyclic structure essential for biological activity. This cyclization constrains the peptide backbone into a specific three-dimensional conformation that optimizes receptor binding while protecting against enzymatic degradation. The disulfide bridge formation creates a hairpin loop structure with several residues arranged in an antiparallel β-pleated sheet configuration.

Disulfide Bridge Topology: Cysteine³-Cysteine¹⁴ Cyclization Dynamics

The disulfide bridge formation between cysteine residues at positions 4 and 15 (corresponding to positions 3 and 14 in the original somatostatin-14 numbering) represents a fundamental structural element that defines the peptide's three-dimensional architecture. This intramolecular disulfide bond creates a fourteen-membered cyclic structure that constrains the peptide backbone into a thermodynamically stable conformation. The cyclization process occurs through oxidative folding, where the free sulfhydryl groups of the cysteine residues undergo oxidation to form the covalent disulfide linkage.

The topological arrangement of this disulfide bridge creates a hairpin loop configuration with the amino-terminal tyrosine residue positioned outside the cyclic core. This arrangement allows the tyrosine residue to extend into solution while maintaining the structural integrity of the core somatostatin pharmacophore. The disulfide bridge effectively divides the peptide into distinct structural domains: an extended amino-terminal region containing the tyrosine residue, and a constrained cyclic region encompassing the critical receptor binding elements.

Cyclization dynamics studies reveal that the disulfide bridge formation is essential for maintaining the proper spatial arrangement of key residues within the binding pharmacophore. The constraint imposed by the disulfide bridge positions the tryptophan-lysine motif at the bottom of a binding pocket formed by the cyclic structure, optimizing its presentation for receptor interaction. Nuclear magnetic resonance studies demonstrate that disruption of the disulfide bridge through reduction leads to significant conformational flexibility and loss of the structured arrangement necessary for biological activity.

The stability of the disulfide bridge under various chemical conditions has been extensively characterized, showing remarkable resistance to reduction under physiological conditions. This stability contributes to the peptide's resistance to enzymatic degradation and extends its half-life compared to linear peptide analogs. The disulfide bridge also influences the peptide's aggregation behavior, with the cyclic structure showing reduced tendency toward amyloid formation compared to the linear reduced form.

Tertiary Structure Modeling: Nuclear Magnetic Resonance and X-ray Crystallography Insights

Nuclear magnetic resonance spectroscopy has provided detailed insights into the solution structure of Tyrosine-Somatostatin-14, revealing a well-defined three-dimensional architecture in aqueous solution. Two-dimensional nuclear magnetic resonance studies demonstrate that the peptide adopts a hairpin loop conformation with several residues arranged in an antiparallel β-pleated sheet structure. The amino-terminal tyrosine residue extends outward from the cyclic core, creating an elongated molecular shape with distinct hydrophobic and hydrophilic domains.

The nuclear magnetic resonance-derived structure reveals that the critical tryptophan-lysine motif is positioned at the tip of the hairpin loop, projecting into the solvent in an optimal configuration for receptor binding. The tryptophan residue adopts a specific rotameric conformation that maximizes its interactions with surrounding residues while maintaining accessibility for receptor contact. The lysine side chain extends perpendicular to the tryptophan indole ring, creating the characteristic spatial arrangement recognized by somatostatin receptors.

Crystallographic studies of related somatostatin analogs bound to receptor proteins have provided additional structural insights through high-resolution electron density maps. These studies reveal that the peptide backbone adopts a relatively rigid conformation when bound to receptors, with minimal conformational changes required for binding. The tyrosine residue in the extended analog shows specific interactions with receptor extracellular domains that are not observed with the native somatostatin-14 structure.

Three-dimensional modeling based on nuclear magnetic resonance constraints demonstrates that the disulfide bridge creates a stable scaffold that pre-organizes the peptide for receptor binding. The cyclic structure eliminates conformational entropy penalties associated with binding, resulting in enhanced binding affinity compared to more flexible linear analogs. Molecular dynamics simulations reveal that the peptide maintains its core structure in solution with limited fluctuations around the mean conformation.

The structural studies also reveal important insights into the peptide's aggregation behavior and stability. The well-defined tertiary structure shows resistance to thermal denaturation and maintains its conformation across a wide range of pH conditions. This structural stability contributes to the peptide's utility as a research tool and its potential for various biochemical applications.

Comparative Structural Analysis with Native Somatostatin-14

Comparative structural analysis between Tyrosine-Somatostatin-14 and native somatostatin-14 reveals both conserved and divergent structural features that influence their respective biochemical properties. The native somatostatin-14 peptide contains the sequence Alanine-Glycine-Cysteine-Lysine-Asparagine-Phenylalanine-Phenylalanine-Tryptophan-Lysine-Threonine-Phenylalanine-Threonine-Serine-Cysteine, with a molecular formula of C₇₆H₁₀₄N₁₈O₁₉S₂ and molecular weight of 1637.9 daltons. The addition of the amino-terminal tyrosine residue in the analog increases the molecular weight by 163.15 daltons and adds four additional atoms to the molecular formula.

The core structural features remain highly conserved between the two peptides, particularly the critical disulfide bridge and the tryptophan-lysine pharmacophore. Both peptides adopt similar hairpin loop conformations with antiparallel β-sheet characteristics in the central region. The spatial arrangement of the tryptophan-lysine motif is virtually identical in both structures, explaining their similar receptor binding properties. However, the extended amino terminus in the tyrosine analog creates additional structural complexity and potential interaction sites.

Receptor binding studies reveal that both peptides interact with somatostatin receptors through the same core recognition elements, but the tyrosine analog shows modified binding kinetics and potentially altered selectivity profiles. The additional tyrosine residue provides an extended binding surface that may interact with receptor extracellular domains not contacted by the native peptide. This extended interaction surface can influence both binding affinity and receptor subtype selectivity.

| Structural Parameter | Native Somatostatin-14 | Tyrosine-Somatostatin-14 |

|---|---|---|

| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ | C₈₅H₁₁₃N₁₉O₂₁S₂ |

| Molecular Weight (Da) | 1637.9 | 1801.05 |

| Amino Acid Length | 14 | 15 |

| Disulfide Bridge | Cys³-Cys¹⁴ | Cys⁴-Cys¹⁵ |

| Core Pharmacophore | Trp⁸-Lys⁹ | Trp⁹-Lys¹⁰ |

| Amino Terminus | Alanine | Tyrosine |

The conformational dynamics of both peptides show similar patterns, with the disulfide-constrained regions maintaining rigid structures while terminal regions exhibit greater flexibility. However, the tyrosine analog shows reduced aggregation tendency compared to the native peptide, possibly due to the additional aromatic residue influencing intermolecular interactions. This difference has practical implications for peptide stability and storage conditions.

Properties

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125)/t46-,47+,48+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKMYZSTFRZVMC-QHCKLBFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H113N19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

The linear precursor of Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys is typically assembled using either tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry. The Boc strategy, as demonstrated in the synthesis of glycosylated peptide thioesters, employs Pam-resin (0.74 mmol/g loading) and Boc-protected amino acids activated with hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) . Coupling cycles involve:

-

Deprotection with 25–50% trifluoroacetic acid (TFA) in dichloromethane.

-

Neutralization with N,N-diisopropylethylamine (DIEA).

-

Amino acid coupling in N-methylpyrrolidone (NMP) with 15% dimethyl sulfoxide (DMSO) to enhance solubility .

Critical challenges include the incorporation of oxidation-prone residues like tryptophan (Trp) and threonine (Thr). For example, Thr is protected with a benzyl (Bn) group to prevent β-elimination during TFA treatments . Similarly, Trp is shielded with a formyl (For) group to avoid side reactions during acidic cleavage .

Orthogonal Protection for Disulfide Bond Formation

The cyclic structure of this compound requires selective deprotection and oxidation of cysteine residues. A common approach uses acetamidomethyl (Acm) protection for Cys³ and Cys¹⁴, which is stable under standard SPPS conditions but removable via iodine oxidation post-cleavage . For instance, in the synthesis of a related cyclic peptide, Cys(Acm) was retained during HF-mediated resin cleavage, followed by iodine (I₂) treatment in 90% acetic acid to form the disulfide bridge .

Alternative strategies employ tert-butylthio (S-tBu) or trityl (Trt) groups for temporary protection. However, Acm remains preferred due to its compatibility with Boc chemistry and resistance to piperidine in Fmoc protocols .

Resin Cleavage and Cyclization

After assembly, the peptide is cleaved from the resin using hydrofluoric acid (HF) containing scavengers like anisole and 1,4-butanedithiol to minimize side reactions . For this compound, typical cleavage conditions involve 2.5 mL HF with 0.1 mL anisole and 0.4 mL 1,4-butanedithiol at 0°C for 1.5 hours . Post-cleavage, the crude peptide is precipitated with cold ether and purified via reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the linear precursor.

Cyclization is achieved by dissolving the purified linear peptide in ammonium acetate buffer (pH 6.8–7.4) at a concentration of 0.1–0.5 mg/mL and stirring under ambient conditions for 12–24 hours. The reaction is monitored using liquid chromatography-mass spectrometry (LC-MS) to confirm disulfide bond formation .

Purification and Characterization

RP-HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) is standard for purification. For this compound, a typical protocol uses a linear gradient from 20% to 50% acetonitrile over 40 minutes, yielding >95% purity . Mass spectrometry (MS) confirms the molecular weight (theoretical M = 1801.05 Da), while nuclear magnetic resonance (NMR) validates the disulfide connectivity .

Comparative Analysis of Synthesis Approaches

| Parameter | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Resin | Pam-resin | Rink amide resin |

| Deprotection | HF/TFA | Piperidine/DMF |

| Cys Protection | Acm | Trt/Acm |

| Cyclization Yield | 60–70% | 50–65% |

| Purity Post-HPLC | >95% | >90% |

The Boc method offers higher yields for complex peptides but requires hazardous HF handling. Fmoc chemistry is safer but may necessitate additional steps for difficult sequences .

Challenges and Optimization

-

Trp Degradation : Prolonged exposure to TFA causes Trp oxidation. Adding scavengers like thioanisole during cleavage mitigates this .

-

Asparagine (Asn) Racemization : Coupling Asn at high temperatures (>25°C) leads to racemization. Using pre-activated HOBt esters and low temperatures (0–4°C) reduces this risk .

-

Disulfide Scrambling : Over-oxidation forms incorrect disulfide bonds. Optimizing iodine concentration (0.1–0.2 M) and reaction time (30–60 minutes) ensures specificity .

Chemical Reactions Analysis

Types of Reactions

The peptide “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Site-directed mutagenesis can be used to substitute amino acids in the peptide sequence.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups on cysteine residues.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C85H113N19O21S2

- Molecular Weight : Approximately 1801.05 g/mol

- Disulfide Bridges : The compound features disulfide bridges (Cys3-Cys14 and Cys4-Cys15), which are crucial for maintaining its cyclic structure and biological activity .

Pharmacological Applications

-

Hormonal Regulation :

- Somatostatin Analogue : As a somatostatin analogue, this peptide plays a vital role in inhibiting growth hormone release and modulating various endocrine functions. It is used in research to study its effects on hormone regulation and potential therapeutic applications in conditions like acromegaly and neuroendocrine tumors .

- Neuropharmacology :

- Cancer Research :

Biochemical Applications

- Peptide Synthesis :

- Binding Studies :

Molecular Biology Applications

- Gene Expression Studies :

- Cell Culture Experiments :

Case Studies

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

The peptide shares motifs with other bioactive sequences:

Functional Divergence

- Disulfide Bonding : The target peptide’s Cys4-Cys15 bond differentiates it from peptides like Pro-Gly-Thr-Cys-Glu-Ile-Cys-..., which lack paired Cys residues, reducing oxidative stability .

- Aromatic Density : The Phe-Phe-Trp motif enhances hydrophobicity compared to His-Ser-Leu-Gly-Lys-Trp-..., which has only one Trp residue, limiting lipid bilayer penetration .

- Charged Residues : Dual Lys residues (positions 5 and 10) contrast with Asp-Cys-Lys (), where a single Lys may limit electrostatic interactions .

Pharmacokinetic Properties

- Solubility : Lysine-rich sequences (e.g., target peptide) exhibit superior aqueous solubility (pH 7.4) compared to peptides dominated by hydrophobic residues like Leu-Met-His () .

- Metabolic Stability : The disulfide bond in the target peptide may prolong half-life relative to linear peptides like Gly-Cys-Val (), which lack covalent crosslinks .

Biological Activity

Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, also known as Tyr-somatostatin-14, is a peptide with significant biological activity, particularly in the regulation of hormonal release and various physiological processes. This article provides an in-depth analysis of its structure, biological functions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C85H113N19O21S2

- CAS Number : 58100-03-1

- Synonyms : Tyr-somatostatin, Somatostatin analogue

The peptide features a disulfide bridge between cysteine residues, which is crucial for its biological activity. The presence of various amino acids contributes to its stability and function in biological systems.

Biological Functions

This compound exhibits several biological activities:

- Hormonal Regulation : It acts as an inhibitor of hormone release, particularly in the gastrointestinal system and the central nervous system. This property is beneficial for managing conditions like acromegaly and other hormone-related disorders.

- Antihypertensive Effects : Similar to other peptides derived from somatostatin, it has shown potential in lowering blood pressure by inhibiting the release of vasopressin and other vasoconstrictors .

- Antioxidant Activity : Research indicates that peptides with similar structures can exhibit antioxidant properties, which may protect against oxidative stress and related diseases .

- Anticancer Properties : Some studies suggest that somatostatin analogues can inhibit tumor growth by modulating cellular proliferation pathways. For instance, they may enhance the efficacy of chemotherapeutic agents .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .

- Another study highlighted its role in reducing inflammation markers in endothelial cells, suggesting potential applications in cardiovascular diseases .

- In Vivo Studies :

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.